molecular formula C9H11NO2 B1612932 5-Isopropylnicotinic acid CAS No. 73591-69-2

5-Isopropylnicotinic acid

Cat. No.: B1612932
CAS No.: 73591-69-2
M. Wt: 165.19 g/mol
InChI Key: GSOWARZMPXGSHF-UHFFFAOYSA-N
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Description

5-Isopropylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been found to exhibit various biological activities. The compound is characterized by the presence of an isopropyl group attached to the fifth position of the nicotinic acid ring, which influences its chemical and biological properties.

Biochemical Analysis

Biochemical Properties

5-Isopropylnicotinic acid, like niacin, is likely to participate in biochemical reactions as a precursor for the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of this compound are not well-studied. Considering its structural similarity to niacin, it may influence cell function in a similar manner. Niacin has been shown to have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a derivative of niacin, it may exert its effects at the molecular level through similar mechanisms. Niacin and its derivatives are known to act as precursors for the synthesis of NAD and NADP, which are involved in numerous redox reactions in the body .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. As a derivative of niacin, it may be involved in similar metabolic pathways. Niacin is known to be involved in the metabolism of glucose and lipids, playing a crucial role in maintaining energy balance and normal physiological functions .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation of nicotinic acid with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 5-isopropyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process is carried out under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can replace the isopropyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Isopropylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer’s and cardiovascular conditions.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Nicotinic Acid:

    5-Ethyl-2-methylpyridine: Another derivative of nicotinic acid, used in the industrial production of nicotinic acid.

    3-Methylpyridine: A related compound used in the synthesis of nicotinic acid and its derivatives.

Uniqueness: 5-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological properties. This structural modification can enhance its efficacy in certain applications compared to its parent compound, nicotinic acid.

Properties

IUPAC Name

5-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOWARZMPXGSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634762
Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73591-69-2
Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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